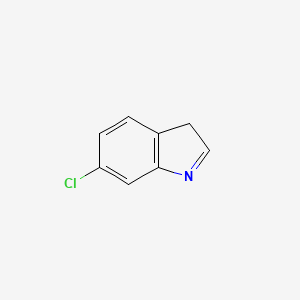

6-Chloro-3H-indole

Übersicht

Beschreibung

6-Chloro-3H-indole is a derivative of indole, a significant heterocyclic compound with a broad range of biological activities. Indole derivatives are known for their diverse applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3H-indole typically involves the chlorination of indole derivatives. One common method is the reaction of indole with N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-3H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Substitution Reactions: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

- 6-Chloroindole-3-carboxylic acid (oxidation product)

- Substituted indole derivatives (nucleophilic substitution products)

Wissenschaftliche Forschungsanwendungen

6-Chloro-3H-indole has a wide range of applications in scientific research:

Biology: Studied for its role in various biological processes and its potential as a bioactive compound.

Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-3H-indole involves its interaction with various molecular targets and pathways. The chlorine atom enhances the compound’s ability to bind to specific receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Indole: The parent compound, known for its broad range of biological activities.

5-Chloroindole: Another chlorinated indole derivative with similar but distinct properties.

7-Chloroindole: A positional isomer with different chemical and biological characteristics.

Uniqueness of 6-Chloro-3H-indole: this compound is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and biological activity. The chlorine atom at the 6th position can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

6-Chloro-3H-indole is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound possesses significant potential in medicinal chemistry due to its structural features that allow it to interact with various biological targets. The chlorine atom at the 6th position enhances its reactivity and ability to bind with specific receptors and enzymes, making it a valuable compound for further research.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as viral replication and cancer cell proliferation.

- Receptor Binding : It can bind to specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antiviral Properties : Studies suggest that indole derivatives can exhibit antiviral effects by interfering with viral replication pathways.

- Anticancer Activity : Research indicates that this compound may act as an antiproliferative agent against various cancer cell lines. For instance, compounds derived from indoles have shown promising results in inhibiting the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) .

- Antimicrobial Effects : Indole derivatives are also investigated for their potential antimicrobial properties, which could be beneficial in treating bacterial infections.

Synthesis and Evaluation of Antiproliferative Activity

A study conducted by Song et al. explored the synthesis of various indole derivatives, including those related to this compound. The antiproliferative effects were evaluated against cancer cell lines, showing that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 29 nM to 47 nM .

| Compound | GI50 (nM) | Target |

|---|---|---|

| Erlotinib | 33 | EGFR |

| Compound 5c | 45 | EGFR |

| Compound 5d | 41 | EGFR |

This table illustrates the comparative potency of newly synthesized compounds against established drugs like erlotinib.

Antiviral Activity Studies

Another investigation focused on the antiviral properties of indole derivatives, including this compound. The findings indicated that these compounds could inhibit viral replication effectively, suggesting potential applications in antiviral drug development .

Applications in Medicinal Chemistry

The unique properties of this compound make it a suitable candidate for various applications:

- Drug Development : Its ability to inhibit key enzymes and receptors positions it as a lead compound in developing new therapeutics for cancer and viral diseases.

- Synthetic Chemistry : As a building block for synthesizing more complex indole derivatives, it plays a crucial role in expanding the library of bioactive compounds .

Eigenschaften

IUPAC Name |

6-chloro-3H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJYCLUJIPPVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90667065 | |

| Record name | 6-Chloro-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754156-53-1 | |

| Record name | 6-Chloro-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.